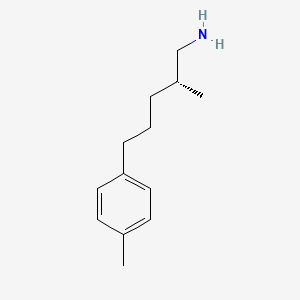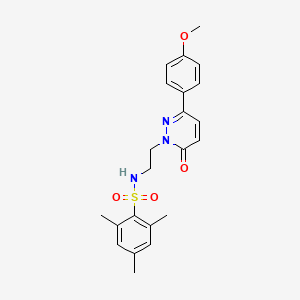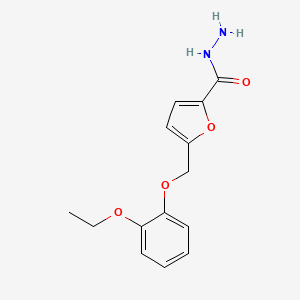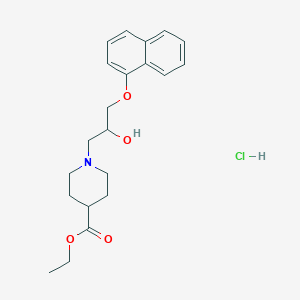
3-Cyclopentylcyclobutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyclopentylcyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2411294-08-9 . It has a molecular weight of 175.7 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “3-Cyclopentylcyclobutan-1-amine;hydrochloride” is1S/C9H17N.ClH/c10-9-5-8(6-9)7-3-1-2-4-7;/h7-9H,1-6,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, specific physical and chemical properties like density, hardness, melting point, and boiling point are not provided in the available resources .Aplicaciones Científicas De Investigación
Platinum Anticancer Complexes
- A study by Liu et al. (2013) highlights the synthesis of platinum (II) complexes using derivatives similar to 3-Cyclopentylcyclobutan-1-amine hydrochloride. These complexes show potential in selectively targeting cancer cells and overcoming drug resistance in specific cancer cell lines.
Synthesis of Analogs and Derivatives
- Research by Rammeloo, Stevens, and de Kimpe (2002) discusses the synthesis of 2,4-methanoproline analogs, indicating the versatility of cyclobutane derivatives in synthesizing novel compounds.
- Mohammad et al. (2020) focus on synthesizing protected α-aminocyclobutanone derivatives, demonstrating their use in developing inhibitors for various enzymes.
Development of Novel Pharmaceuticals
- A study by Brand, de Candole, and Brown (2003) describes the preparation of 3-aminocyclobut-2-en-1-ones as potent antagonists of VLA-4, a target in pharmaceutical research.
- In the field of catalysis, Feng et al. (2019 and 2020) discuss the synthesis of polysubstituted aminocyclobutanes, which are crucial in the creation of biologically active compounds.
Chemical Synthesis and Medicinal Applications
- Kozhushkov et al. (2010) and Chang et al. (2019) have explored the synthesis of cyclobutane derivatives for their potential use in medicinal chemistry, emphasizing the significance of these structures in drug development.
Catalysis and Chemical Reactions
- Guo et al. (2019) discuss the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone, highlighting the importance of cyclopentylamine in various industrial applications.
Drug Synthesis and Biological Evaluation
- Pettit et al. (2003) detail the synthesis of novel anticancer agents, again underscoring the role of similar compounds in the development of new therapeutic agents.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Mecanismo De Acción
Target of Action
This compound may interact with various receptors or enzymes in the body, influencing their function
Mode of Action
Like many amines, it may interact with its targets by forming ionic or hydrogen bonds, leading to changes in the conformation or activity of the target .
Biochemical Pathways
Given its structure, it may be involved in pathways related to amine metabolism or signal transduction .
Result of Action
It is likely that the effects would depend on the specific targets and pathways it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-Cyclopentylcyclobutan-1-amine hydrochloride. For example, its stability could be affected by storage temperature .
Propiedades
IUPAC Name |
3-cyclopentylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-9-5-8(6-9)7-3-1-2-4-7;/h7-9H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKTZTFISYJITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [(2-cyano-2-phenylvinyl)amino]acetate](/img/structure/B2431568.png)


![3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2431571.png)

![5-Cyclopropyl-3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2431579.png)
![N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2431580.png)
![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone](/img/structure/B2431582.png)

